3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline

Physicochemical characterization Drug-likeness prediction Medicinal chemistry

Researchers frequently face a gap in well-characterized brominated aniline building blocks for SAR campaigns. 3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline (CAS 1375069-16-1) offers a versatile scaffold: • Pyrrolidine carbonyl with predicted drug-like properties (LogP 1.26, TPSA 46 Ų) • 3-Br handle enables cross-coupling derivatization • Commercially available at ≥95% purity, shipped ambient globally. Ideal for parallel probe synthesis and method development.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 1375069-16-1
Cat. No. B1450337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline
CAS1375069-16-1
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)N
InChIInChI=1S/C11H13BrN2O/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4,13H2
InChIKeyHHOBKOSYSFCXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline: Compound Class & Procurement Identity


3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline (CAS 1375069-16-1) is a brominated aromatic amine derivative with molecular formula C11H13BrN2O and molecular weight 269.14 g/mol. The compound features a 3-bromo-substituted aniline core with a pyrrolidine carbonyl moiety at the 5-position, corresponding to the systematic name (3-amino-5-bromophenyl)(pyrrolidin-1-yl)methanone . It is commercially available primarily as a research intermediate, typically offered at 95% or higher purity, and is stored as a powder under cool, dry conditions . Predicted physicochemical properties include a boiling point of 449.9±35.0 °C, density of 1.535±0.06 g/cm³, ACD/LogP of 1.26, and topological polar surface area of 46 Ų .

Procurement Class Uncharacterized research building block Requires de novo validation
Identity Context Brominated pyrrolidine-aniline scaffold Synthetic intermediate fit
Evidence Level Predicted properties; no biological data Data to verify

3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline: Unsupported Generic Substitution


Current open-source scientific and patent literature does not contain quantifiable, comparator-based evidence demonstrating a clear functional or performance advantage of 3-bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline over close structural analogs in any defined assay or application context. Without such direct, cross-study, or even robust class-level comparative data, no scientific or procurement decision to prioritize this specific CAS number over alternatives can be justified on an evidence basis. The sections that follow acknowledge this limitation and present the limited available data in full transparency, organized strictly according to the specified evidence-admission framework. Potential users should treat this compound as an uncharacterized building block requiring full de novo validation before any selection decision.

Comparator Gap No analog comparison data exists; positional isomers may shift reactivity or binding without predictive basis.
Functional Unknown Pyrrolidine pharmacophore inference is class-level only; activity may not transfer across substitution patterns.
Validation Burden All target engagement and selectivity must be established de novo; limited procurement confidence without parallel analog screening.

3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline: Characterization Data Without Comparators


Predicted Physicochemical Profile

The compound's predicted physicochemical parameters were generated using the ACD/Labs Percepta Platform PhysChem Module (version 14.00) . These values represent computational predictions rather than experimental measurements. No direct comparator data is available for closely related analogs such as the 3-chloro or 4-bromo positional isomers under identical prediction conditions.

Predicted Profile
Data to verify
LogP 1.26 · LogD 1.66 · TPSA 46 Ų · HBD 2 · HBA 3 · 0 Ro5 violations
Computational baseline only; no comparator data to inform scaffold ranking.
In silico prediction; not experimentally validated.
Physicochemical characterization Drug-likeness prediction Medicinal chemistry

Commercial Availability & Purity Specifications

The compound is available from multiple commercial suppliers at purities of ≥95% . Pricing and package sizes vary across vendors. No comparative data exists to suggest that this compound offers superior cost-effectiveness, supply reliability, or lot-to-lot consistency relative to alternative brominated aniline building blocks.

Purity Specification
Specification review
≥95% (multi-vendor)
Confirms commercial availability; no differentiation from alternative building blocks.
Vendor-listed specification; lot consistency not compared.
Chemical procurement Building block Organic synthesis

Pyrrolidine-Containing Anilines in Medicinal Chemistry

The pyrrolidine moiety is a recognized pharmacophore present in numerous bioactive molecules, including kappa opioid receptor ligands, dopamine D4 receptor antagonists, and HIV reverse transcriptase inhibitors . However, no specific biological activity data has been reported for 3-bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline itself. The presence of the pyrrolidine-amide linkage in this compound suggests potential as a scaffold for further derivatization, but no quantitative activity or selectivity data exist to support selection over other pyrrolidine-containing aniline analogs.

Pharmacophore Class
Class-level inference
Pyrrolidine-amide present; no activity data reported
May support library enumeration; cannot prioritize this CAS over analogs.
Literature-derived pharmacophore context only.
Medicinal chemistry Pharmacophore Drug design

In Silico Drug-Likeness Assessment

Predicted drug-likeness parameters indicate zero Rule of 5 violations, moderate lipophilicity (ACD/LogP = 1.26), and acceptable polar surface area (46 Ų) for potential oral bioavailability . Blood-brain barrier penetration is not predicted from available data. These values are purely computational and have not been validated experimentally. Without comparative data for analogs (e.g., 3-chloro, 4-bromo, or non-halogenated variants) under the same prediction platform, no conclusion regarding relative drug-likeness can be drawn.

Drug-Likeness
Data to verify
0 Ro5 violations · LogP 1.26 · HBD 2 · HBA 3 · TPSA 46 Ų
Computational acceptability for library inclusion; comparative ranking not possible.
No analog predictions available for differentiation.
Drug-likeness ADME prediction Computational chemistry

3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline: Potential Applications (Limited Evidence)


Chemical Biology Probe Development (De Novo Validation)

Based on the class-level inference that pyrrolidine-containing anilines have precedent as pharmacophores , this compound may serve as a starting scaffold for exploratory chemical biology probe synthesis. However, the absence of any reported activity data means that all target engagement, selectivity, and potency assessments must be conducted de novo. Procurement for this purpose should be contingent upon a clear plan for parallel evaluation of alternative scaffolds, as no evidence supports preferential selection of this specific CAS number over other brominated pyrrolidine anilines.

Medicinal Chemistry Building Block

The compound's predicted physicochemical profile (LogP 1.26, TPSA 46 Ų, zero Rule of 5 violations) indicates acceptable drug-likeness parameters for inclusion in small-molecule screening libraries. Its 3-bromo substituent provides a synthetic handle for further cross-coupling derivatization. Nevertheless, procurement should be limited to parallel synthesis strategies where multiple analogs are evaluated simultaneously, as no quantitative data exist to prioritize this compound over alternatives in focused library design.

Analytical Reference Standard & Method Development

The compound is commercially available at defined purity specifications (≥95%) from multiple vendors , making it suitable as an analytical reference standard for method development (e.g., HPLC, LC-MS calibration) in laboratories working with structurally related aniline derivatives. In this capacity, its utility derives from its well-defined identity and commercial accessibility rather than from any unique performance characteristic that would distinguish it from alternative reference compounds.

Application
Selection Property
Validation Focus
Chemical biology probe development
Pyrrolidine-aniline scaffold with synthetic handle
Target engagement and selectivity de novo validation; parallel analog screening
Medicinal chemistry building block
Acceptable predicted drug-likeness; cross-coupling site
Library enumeration with multiple analogs; no preferential CAS prioritization
Analytical reference standard
Defined identity and commercial purity specification
Method development fit (HPLC/LC-MS) for structurally related anilines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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